Mechanistic Divergence: Sulfite Reductase Inhibition vs. Ergosterol Synthesis
Azoxybacilin inhibits the sulfate assimilation pathway in Saccharomyces cerevisiae, specifically reducing MET10 mRNA levels by 10-fold at 30 μg/mL (IC50 for transcription) and enzyme synthesis by 3 μg/mL (IC50 for induction), whereas azoles like fluconazole target lanosterol 14α-demethylase in ergosterol biosynthesis [1]. This distinct molecular target—sulfite reductase regulation—is unique among known antifungals.
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | IC50 3 μg/mL (enzyme induction) and 30 μg/mL (mRNA transcription) for sulfite reductase in S. cerevisiae |
| Comparator Or Baseline | Fluconazole: Inhibits lanosterol 14α-demethylase (CYP51) in ergosterol biosynthesis |
| Quantified Difference | Azoxybacilin targets sulfate assimilation pathway with 10-fold differential sensitivity between enzyme synthesis and transcription; no such dual-step regulation known for azoles. |
| Conditions | S. cerevisiae cells transferred from rich medium to synthetic methionine-free medium, Northern blot analysis, [35S] sulfate incorporation assay |
Why This Matters
This unique mechanism avoids cross-resistance with ergosterol-targeting drugs and provides a distinct tool for studying fungal sulfur metabolism, crucial for researchers investigating alternative antifungal targets or resistance bypass strategies.
- [1] Aoki Y, Yamamoto M, Hosseini-Mazinani SM, Koshikawa N, Sugimoto K, Arisawa M. Antifungal azoxybacilin exhibits activity by inhibiting gene expression of sulfite reductase. Antimicrob Agents Chemother. 1996;40(1):127-132. View Source
